Seneganolide

Description

Significance of Limonoids in Natural Product Chemistry

Limonoids are a class of highly oxygenated and structurally complex tetranortriterpenoids found predominantly in plants of the Meliaceae and Rutaceae families. researchgate.net Their intricate molecular architectures and wide array of biological activities have made them a focal point in natural product chemistry. researchgate.netresearchgate.net These activities include insect antifeedant, anti-inflammatory, antimicrobial, and anticancer properties, making them promising candidates for the development of new therapeutic agents and environmentally friendly pesticides. researchgate.netontosight.ainih.gov

Overview of Seneganolide's Position within Mexicanolide-Type Limonoids

This compound is classified as a mexicanolide-type limonoid. oup.com Specifically, it is a rings B,D-seco limonoid, meaning that the B and D rings of the parent triterpene structure have been cleaved. researchgate.netresearchgate.net This structural modification is a key characteristic of mexicanolides and contributes to their unique biological properties. This compound was first isolated from the stem bark of Khaya senegalensis. oup.commedchemexpress.com

Current Research Landscape and Emerging Trends for this compound

Current research on this compound and its derivatives, such as this compound A, is focused on exploring their full range of biological activities. nih.gov Studies have investigated its neuroprotective, anti-inflammatory, and insecticidal properties. nih.govresearchgate.netmedchemexpress.com Emerging trends include the synthesis of this compound derivatives to enhance its biological efficacy and the elucidation of its biosynthetic pathway to enable sustainable production. mdpi.comrsc.org

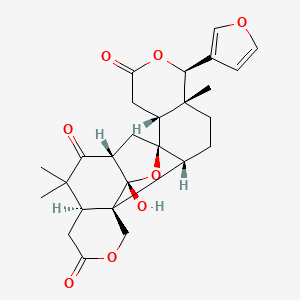

Structure

3D Structure

Properties

CAS No. |

301530-12-1 |

|---|---|

Molecular Formula |

C26H30O8 |

Molecular Weight |

470.5 g/mol |

IUPAC Name |

(1S,2R,6R,7R,10R,11S,16S,19S)-6-(furan-3-yl)-20-hydroxy-7,17,17-trimethyl-5,13,21-trioxahexacyclo[17.2.1.01,10.02,7.011,16.011,20]docosane-4,14,18-trione |

InChI |

InChI=1S/C26H30O8/c1-22(2)16-8-18(27)32-12-24(16)15-4-6-23(3)17(9-19(28)33-21(23)13-5-7-31-11-13)25(15)10-14(20(22)29)26(24,30)34-25/h5,7,11,14-17,21,30H,4,6,8-10,12H2,1-3H3/t14-,15+,16-,17+,21-,23+,24+,25+,26?/m0/s1 |

InChI Key |

VIOKSDWKSSMHBF-MNGWOIGJSA-N |

SMILES |

CC1(C2CC(=O)OCC23C4CCC5(C(C46CC(C1=O)C3(O6)O)CC(=O)OC5C7=COC=C7)C)C |

Isomeric SMILES |

C[C@@]12CC[C@H]3[C@@]4([C@@H]1CC(=O)O[C@H]2C5=COC=C5)C[C@H]6C(=O)C([C@H]7[C@@]3(C6(O4)O)COC(=O)C7)(C)C |

Canonical SMILES |

CC1(C2CC(=O)OCC23C4CCC5(C(C46CC(C1=O)C3(O6)O)CC(=O)OC5C7=COC=C7)C)C |

Appearance |

Powder |

Origin of Product |

United States |

Chemical Profile of Seneganolide

Chemical Formula, Molecular Weight, and CAS Number

Seneganolide has a chemical formula of C26H30O8 and a molecular weight of 470.51 g/mol . medchemexpress.com Its registered CAS Number is 301530-12-1. naturalproducts.netpharmaffiliates.com

Core Chemical Structure

The core structure of this compound is a complex hexacyclic system containing a furan (B31954) ring, multiple oxa (oxygen-containing) rings, and various functional groups including hydroxyl and ketone moieties. ontosight.ainaturalproducts.net Its intricate stereochemistry, with multiple chiral centers, presents a significant challenge for total synthesis. naturalproducts.net

Comprehensive Structural Elucidation and Stereochemical Analysis of Seneganolide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been the cornerstone in deciphering the intricate architecture of seneganolide. A combination of one-dimensional and two-dimensional experiments was necessary to assign all proton and carbon signals and to establish the compound's relative stereochemistry.

One-Dimensional (1D) NMR (e.g., ¹H, ¹³C)

One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra provide the fundamental information regarding the chemical environment of each nucleus within the this compound molecule.

The ¹H NMR spectrum reveals the number of different types of protons and their electronic environments, splitting patterns from spin-spin coupling provide information about adjacent protons. The ¹³C NMR spectrum indicates the number of non-equivalent carbons, including quaternary carbons, and provides clues about their functionalization (e.g., carbonyls, olefinic carbons, carbons bearing oxygen).

Analysis of the 1D NMR data for this compound, isolated from the fruits of Khaya senegalensis, indicated a limonoid with a mexicanolide (B239390) skeleton. vjs.ac.vn Key features included signals corresponding to a β-furyl moiety, three methyl groups, six methylenes, and eight methines. vjs.ac.vn The presence of a hemiacetal linkage between C-1 and C-8 was inferred from the characteristic chemical shifts of these carbons. vjs.ac.vn Specifically, the molecular formula was determined to be C₂₆H₃₀O₈. vjs.ac.vn

The detailed ¹H and ¹³C NMR chemical shifts for this compound are presented in Table 1.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Data recorded in CDCl₃ & CD₃OD at 500 MHz for ¹H and 125 MHz for ¹³C) vjs.ac.vn

| Position | ¹³C (δc, ppm) | ¹H (δH, ppm, mult., J in Hz) |

| 1 | 107.5 | 5.42 (s) |

| 2 | 53.0 | 2.84 (dd, 12.5, 3.5) |

| 3 | 213.5 | - |

| 4 | 44.7 | - |

| 5 | 46.8 | 2.32 (m) |

| 6 | 29.5 | 2.45 (m), 2.25 (m) |

| 7 | 174.1 | - |

| 8 | 80.1 | - |

| 9 | 61.2 | 2.01 (m) |

| 10 | 46.8 | - |

| 11 | 22.4 | 1.41 (m) |

| 12 | 32.5 | 1.76 (m), 1.41 (m) |

| 13 | 42.1 | - |

| 14 | 165.7 | - |

| 15 | 119.5 | 6.42 (s) |

| 17 | 49.3 | 3.25 (d, 9.0) |

| 18 | 15.6 | 1.15 (s) |

| 19 | 74.1 | 4.54 (d, 12.0), 4.25 (d, 12.0) |

| 20 | 120.3 | - |

| 21 | 141.2 | 7.42 (s) |

| 22 | 109.8 | 6.35 (s) |

| 23 | 143.2 | 7.35 (s) |

| 28 | 23.8 | 1.05 (s) |

| 29 | 19.6 | 0.85 (s) |

| 30 | 31.4 | 2.05 (d, 12.5), 1.85 (d, 12.5) |

Two-Dimensional (2D) NMR (e.g., COSY, HSQC, HMBC, NOESY)

While 1D NMR provides a list of signals, 2D NMR experiments reveal the connectivity between them, which is crucial for assembling the complete structure of a complex molecule like this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, ¹H-¹H COSY was used to trace the proton-proton correlations within its spin systems. vjs.ac.vn For example, it confirmed the coupling between H-9 (δ 2.01) and the methylene (B1212753) protons at H-11 and H-12. vjs.ac.vnresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. vjs.ac.vn All proton-bearing carbons in this compound were assigned using the HSQC spectrum. vjs.ac.vn

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netresearchgate.net This is the primary NMR method for determining the relative stereochemistry of a molecule. researchgate.netslideshare.net For this compound and its analogues, the stereochemistry was elucidated by analyzing the NOESY spectrum, which reveals through-space dipolar couplings between protons. researchgate.net

Microcryoprobe NMR for Microscale Elucidation

The isolation of natural products like this compound from their source, such as the stem bark of Khaya senegalensis, often yields only microgram or low-milligram quantities. researchgate.net Analyzing such small amounts of material can be challenging with conventional NMR probes.

Microcryoprobe NMR technology represents a significant advancement for the structural elucidation of mass-limited samples. These probes, operating at cryogenic temperatures, dramatically increase the signal-to-noise ratio, offering a substantial gain in sensitivity (e.g., a 14-fold gain over a conventional 5 mm probe). bruker.com This enhanced sensitivity allows for the acquisition of high-quality 1D and 2D NMR data on sub-milligram quantities of a sample in a fraction of the time required by standard probes. bruker.com While specific use on this compound is not documented, this technology is the ideal tool for such analyses, making it possible to perform the full suite of experiments (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) needed for complete structural and stereochemical assignment on amounts that would otherwise be insufficient.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the calculation of its elemental formula. bioanalysis-zone.com This is a critical step in identifying a new compound and complements the structural data obtained from NMR.

In the analysis of this compound, Electrospray Ionization Mass Spectrometry (ESI-MS), a soft ionization technique often coupled with HRMS detectors, was used. The analysis showed a pseudomolecular ion peak [M+H]⁺ at a mass-to-charge ratio (m/z) of 471. vjs.ac.vn This measurement was sufficiently accurate to confirm the molecular formula as C₂₆H₃₀O₈ (calculated exact mass for [C₂₆H₃₁O₈]⁺ is 471.1968), which corresponds to twelve degrees of unsaturation. vjs.ac.vn Similarly, HREIMS analysis of a this compound A derivative established its molecular formula as C₃₂H₄₀O₈. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique that separates chemical compounds in a sample based on their volatility and polarity before they are detected by a mass spectrometer. thermofisher.com It is highly effective for the identification of volatile and semi-volatile compounds in complex mixtures, such as plant extracts. researchgate.netbiomedpharmajournal.org

However, direct GC-MS analysis is generally not suitable for complex, polar, and low-volatility molecules like the limonoid this compound. Its high molecular weight and multiple oxygen-containing functional groups make it non-volatile, preventing it from passing through a GC column under typical operating conditions without thermal decomposition. For a compound like this compound to be analyzed by GC-MS, a chemical derivatization step would be required to convert its polar hydroxyl groups into more volatile ethers or esters, thereby increasing its thermal stability and volatility.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for the analysis of non-volatile and thermally sensitive compounds like this compound. In this method, the sample is first separated by High-Performance Liquid Chromatography (HPLC), and the eluent is then introduced into a mass spectrometer, typically using a soft ionization source like ESI. nih.gov

The initial isolation and purification of this compound from plant extracts routinely involves HPLC. researchgate.net Coupling this separation technique directly to a mass spectrometer (LC-MS) allows for the rapid analysis of extract fractions, providing molecular weight information for each component as it elutes. The reported ESI-MS data for this compound, which provided its molecular weight and formula, was likely acquired using an LC-MS system. vjs.ac.vn This approach is indispensable for identifying known compounds and for targeting new, previously undiscovered limonoids within a complex plant extract.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful tool for determining the molecular weight of compounds like this compound with high accuracy. scribd.comlibretexts.org In this technique, the sample is co-crystallized with a matrix that absorbs laser energy. libretexts.orgbruker.com A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules, typically by protonation, resulting in singly charged ions. libretexts.orgbruker.com These ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio (m/z). bruker.com Lighter ions travel faster and reach the detector first, allowing for precise mass determination. libretexts.org

This method is particularly advantageous for analyzing fragile molecules like natural products because it is a "soft" ionization technique that minimizes fragmentation. libretexts.org The resulting mass spectrum for a compound like this compound would show a prominent peak corresponding to its molecular ion, providing a direct measure of its molecular weight. scribd.com MALDI-TOF is noted for its speed, sensitivity, and ability to handle complex mixtures, making it a valuable first step in the structural elucidation process. bruker.comfrontiersin.org

Vibrational (Infrared, IR) and Electronic (UV-Visible) Spectroscopy

Vibrational and electronic spectroscopy provide crucial information about the functional groups and electronic system of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. specac.comgelest.com Specific functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule's structure. specac.comgelest.com For this compound, key absorptions would indicate the presence of functional groups such as hydroxyls (O-H), carbonyls (C=O) from esters and ketones, and ether linkages (C-O-C). scribd.comspecac.com The IR spectrum helps to confirm the presence of the lactone rings and other oxygenated functionalities within the this compound framework. researchgate.netspectroscopyonline.com

UV-Visible Spectroscopy: UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. technologynetworks.commsu.edu This technique is particularly useful for identifying chromophores, which are the parts of a molecule that absorb light. msu.edu In this compound and its derivatives, the presence of α,β-unsaturated ketone and furan (B31954) ring systems gives rise to characteristic absorption maxima (λmax) in the UV spectrum. researchgate.netchemfaces.com For instance, a conjugated diene lactone system in this compound A results in specific UV absorption. chemfaces.com The position and intensity of these absorptions provide evidence for the conjugated systems within the molecule. youtube.com

X-ray Crystallography for Definitive Structural Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule. nih.govwikipedia.org This technique requires the formation of a high-quality single crystal of the compound. nih.gov When a beam of X-rays is passed through the crystal, the electrons in the molecule diffract the X-rays in a specific pattern. nih.govwikipedia.org By analyzing the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. nih.govwikipedia.org

Circular Dichroism (CD) for Absolute Stereochemical Assignment

Circular Dichroism (CD) spectroscopy is a powerful technique used to determine the absolute stereochemistry of chiral molecules like this compound. nih.govresearchgate.net CD measures the differential absorption of left- and right-circularly polarized light. creative-proteomics.com Chiral chromophores within the molecule will interact differently with these two types of light, resulting in a characteristic CD spectrum. researchgate.net

For complex molecules like this compound, the absolute configuration can often be determined by applying the exciton (B1674681) chirality method to the CD spectrum of a derivative. researchgate.net For instance, the absolute stereochemistry of khayanolide A was established by a CD study of its dibenzoate derivative. researchgate.net The interaction between the two benzoate (B1203000) chromophores gives rise to a split CD curve, the sign of which can be correlated to the absolute configuration of the chiral centers. researchgate.net This method provides essential information for unambiguously defining the complete three-dimensional structure of this compound and its analogues. researchgate.netcolab.ws

Integrated Spectroscopic Approaches for Novel this compound Derivatives

The characterization of novel this compound derivatives requires an integrated approach, combining data from multiple spectroscopic techniques. researchgate.netd-nb.info The process typically begins with the determination of the molecular formula using high-resolution mass spectrometry. frontiersin.org Subsequently, 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy are used to establish the carbon skeleton and the connectivity of protons and carbons.

For example, the structures of new rings B/D opened limonoids, khayanolides D and E, were established using a combination of spectroscopic methods, including 2D NMR and CD. researchgate.net Comparison of the ¹H and ¹³C NMR spectral data of a new derivative with those of known compounds, like this compound, can reveal the position of additional functional groups. researchgate.net For instance, the presence of an additional hydroxyl group in 2-hydroxythis compound was determined by observing a significant downfield shift of the C-2 signal in its ¹³C NMR spectrum compared to that of this compound. researchgate.net By combining the information from mass spectrometry, NMR, IR, UV, and CD, a complete and unambiguous structural and stereochemical assignment of novel this compound derivatives can be achieved.

Data Tables

Table 1: Key Spectroscopic Data for this compound and a Derivative

| Compound | Molecular Formula | Key ¹³C NMR Signals (δ in ppm) | Key UV λmax (nm) |

| This compound | C₂₆H₃₀O₉ | δ 111.2 (acetal carbon), δ 53.8 (C-2) | Not specified in provided context |

| 2-hydroxythis compound | C₂₆H₃₀O₉ | δ 111.2 (acetal carbon), δ 89.2 (C-2) | Not specified in provided context |

Biosynthetic Pathways of Seneganolide

Proposed Biosynthetic Route within Meliaceae Limonoid Metabolism

The biosynthesis of all limonoids, including Seneganolide, is understood to originate from the cyclization of 2,3-oxidosqualene (B107256), a product of the mevalonate (B85504) (MVA) pathway. pnas.orggla.ac.uk In members of the Meliaceae family, this process begins with the formation of a specific tetracyclic triterpenoid (B12794562) precursor.

The generally accepted biogenetic pathway proceeds as follows:

Triterpene Scaffold Formation : An oxidosqualene cyclase (OSC) enzyme catalyzes the cyclization of 2,3-oxidosqualene to form a tirucallane-type triterpenoid, specifically tirucalla-7,24-dien-3β-ol. pnas.orgnih.gov This specific stereochemistry is a key branching point that directs metabolism toward the limonoids characteristic of the Meliaceae family.

Protolimonoid Generation : The tirucallane (B1253836) scaffold undergoes a series of oxidative modifications, primarily mediated by cytochrome P450 (CYP) enzymes. These initial steps lead to the formation of protolimonoids, which are the C30 precursors to true limonoids. nih.gov A pivotal intermediate identified in both Melia azedarach and Citrus sinensis is melianol. pnas.orgbiorxiv.org

Furan (B31954) Ring Formation and Side-Chain Cleavage : A defining feature of limonoids is the 17-β-furan ring. This moiety is formed from the C-20 side chain of the protolimonoid through a series of enzymatic reactions, which involves the loss of four carbon atoms (C24, C25, C26, C27). nih.govmdpi.com This transformation converts the C30 protolimonoid into a C26 tetranortriterpenoid scaffold, such as the azadirone-type intermediate common in Meliaceae. nih.govbiorxiv.org

Skeletal Rearrangement and Seco-Limonoid Formation : From a basic limonoid scaffold, further extensive oxidative modifications and skeletal rearrangements create the vast diversity of known limonoids. nih.gov this compound is classified as a B,D-seco limonoid, meaning both the B and D rings of the steroid-like precursor have been oxidatively cleaved. researchgate.netuq.edu.au This type of modification is characteristic of the mexicanolide (B239390) class of limonoids. researchgate.net It is further proposed that mexicanolide-type limonoids like this compound can serve as biosynthetic precursors for even more complex rearranged structures, such as the phragmalin-type limonoids. acs.orgnih.gov

Key Enzymatic Transformations and Intermediates in this compound Biosynthesis

The conversion of the simple triterpene scaffold into the complex architecture of this compound requires a cascade of specific enzymatic reactions. While the complete pathway has not been elucidated in a single organism, studies across Meliaceae and Rutaceae have identified key enzyme families and crucial intermediates. pnas.orgnih.gov

The pathway to a basic limonoid scaffold, which would be the precursor to this compound, involves several key transformations:

Initial Cyclization : An Oxidosqualene Cyclase (OSC) initiates the pathway by forming the tirucalla-7,24-dien-3β-ol skeleton. pnas.org

Protolimonoid Formation : Two distinct Cytochrome P450 (CYP) enzymes (e.g., MaCYP71CD2 and MaCYP71BQ5 in Melia) perform sequential oxidations to yield the key protolimonoid intermediate, melianol . pnas.orgnih.gov

Furan Ring Biosynthesis : The formation of the mature furan ring from a protolimonoid precursor is a multi-step process recently shown to involve a trio of enzymes: an aldo-keto reductase (AKR) , a cytochrome P450 (CYP450) , and a 2-oxoglutarate dependent dioxygenase (2-OGDD) , the last of which functions as a limonoid furan synthase. acs.org

Ring Cleavage : The formation of the B,D-seco structure of this compound requires subsequent oxidative cleavage of the B and D rings of a mexicanolide precursor. These reactions are catalyzed by highly specific oxidative enzymes, most likely belonging to the diverse Cytochrome P450 superfamily, which is known to be responsible for the extensive scaffold modifications seen in limonoids. nih.govnih.gov

Acylations : Acetylations and other acylations are critical throughout the pathway. For instance, specific acetylations are required for certain enzymes to function and can also act as protecting groups for reactive intermediates, which are later removed by enzymes like carboxylesterases (CXEs) . acs.org This indicates a highly regulated process of protection and deprotection.

Table 1: Key Enzymes and Intermediates in the Early Limonoid Pathway

| Step | Intermediate | Enzyme Class | Specific Enzyme Example | Function |

|---|---|---|---|---|

| 1 | 2,3-Oxidosqualene | Oxidosqualene Cyclase (OSC) | AiOSC1 | Cyclization to form triterpene scaffold |

| 2 | Tirucalla-7,24-dien-3β-ol | Cytochrome P450 (CYP) | MaCYP71CD2 | Oxidation of triterpene scaffold |

| 3 | Oxidized Intermediates | Cytochrome P450 (CYP) | MaCYP71BQ5 | Further oxidation to form Melianol |

| 4 | Melianol | Aldo-keto reductase (AKR) | MaAKR | Side chain modification |

| 5 | Diol Intermediate | Cytochrome P450 (CYP) | MaCYP716AD4 | Partial side chain cleavage |

| 6 | Unestablished Intermediates | Limonoid Furan Synthase (LFS) | MaLFS | Furan ring formation |

Enzyme examples are from studies on Azadirachta indica (Ai) and Melia azedarach (Ma). pnas.orgacs.org

Genetic and Molecular Aspects Influencing Biosynthetic Regulation

The immense structural diversity of limonoids within the Meliaceae family is a direct reflection of underlying genetic complexity. The regulation of the this compound biosynthetic pathway is controlled at the genetic and molecular levels, ensuring production is often localized to specific tissues or developmental stages. frontiersin.org

Genomic studies of Meliaceae species like Azadirachta indica and Melia azedarach have revealed that the expansion of specific gene families is a primary driver of limonoid diversity. nih.gov Key genetic aspects include:

Gene Family Expansion : The evolution of new limonoid structures is strongly correlated with the expansion of gene families encoding key biosynthetic enzymes. Tandem duplication events have led to large numbers of Cytochrome P450 (CYP) and Oxidosqualene Cyclase (OSC) genes. nih.gov This genetic redundancy allows for neofunctionalization, where duplicated genes evolve to catalyze new, specific reactions, thereby creating novel chemical scaffolds like that of this compound.

Biosynthetic Gene Clusters : Genes for terpene chain elongation, cyclization (OSCs), and modification (CYPs, transferases) are often found in physical proximity on the chromosomes, forming biosynthetic gene clusters. nih.gov This co-localization facilitates the coordinated expression of all genes required to produce a specific metabolite.

Transcriptional Regulation : The expression of limonoid biosynthetic genes is highly regulated. Comparative transcriptomic analyses show that genes for the pathway are often co-expressed, with their expression levels correlating with the accumulation of limonoids in specific tissues, such as seeds or fruit. pnas.orgfrontiersin.org This coordinated expression is likely controlled by specific transcription factors (TFs) , such as those from the MYB family, which have been shown to be highly correlated with limonoid content. frontiersin.org

Protective Chemistry Regulation : Recent research has uncovered a "protection/deprotection" strategy in limonoid biosynthesis, where acetyl groups are added to stabilize intermediates and are later removed. acs.org The discovery that a carboxylesterase (MaCXE) is co-expressed with other limonoid biosynthetic genes demonstrates a sophisticated layer of molecular regulation, ensuring that reactive intermediates are channeled efficiently through the pathway. acs.org

Biomimetic Synthesis Approaches Informed by Biosynthetic Logic

Biomimetic synthesis is a field of chemistry where laboratory synthesis is designed to mimic a proposed biosynthetic pathway. uq.edu.auengineering.org.cn This approach can provide strong evidence for a hypothesized biogenetic route and often leads to more efficient syntheses of complex natural products. While a full biomimetic total synthesis of this compound has not been reported, the logic of its biosynthesis and that of related compounds has informed synthetic strategies.

Key aspects include:

Precursor-Product Relationships : The proposed biosynthetic transformation of mexicanolide-type limonoids (like this compound) into the more complex phragmalin-type limonoids has inspired synthetic planning. acs.org For instance, a proposed photoinitiated Norrish type II reaction that could convert a mexicanolide into the strained cage structure of a phragmalin derivative represents a biomimetic hypothesis that could guide a synthetic chemist. acs.orgnih.gov

Skeletal Rearrangements : The formation of the B,D-seco skeleton of this compound from an intact precursor is believed to occur via specific oxidative cleavage and rearrangement reactions. Synthetic chemists can attempt to replicate these key transformations in the lab. For example, the synthesis of other seco-limonoids has been guided by proposed biogenetic pathways involving intramolecular dehydrations or Lewis acid-mediated skeletal rearrangements to form complex ether linkages. chemrxiv.org

Table of Mentioned Compounds

| Compound Name |

|---|

| 2,3-Oxidosqualene |

| Azadirone |

| Gedunin |

| Melianol |

| Methyl Angolensate |

| Phragmalin |

| This compound |

| Tirucalla-7,24-dien-3β-ol |

| Xyloccensin O |

Chemical Synthesis and Derivatization of Seneganolide and Analogues

Total Synthesis Strategies for Seneganolide

For the synthesis of related mexicanolides, a convergent strategy has been successfully employed. researchgate.netacs.orgnih.gov For instance, the total synthesis of khayasin and mexicanolide (B239390) utilized a biomimetically inspired approach that involved the coupling of two complex, optically active building blocks. blogspot.comresearchgate.net This strategy often relies on powerful fragment coupling reactions to join the key intermediates. nih.govnih.gov A hypothetical convergent synthesis of this compound would likely involve the preparation of two or three key fragments that represent the main structural components of the molecule, followed by their strategic union to form the complete carbon skeleton.

Controlling the three-dimensional arrangement of atoms, or stereochemistry, is one of the most critical challenges in the synthesis of natural products. rsc.org this compound possesses multiple stereocenters, and establishing the correct relative and absolute stereochemistry is paramount. Stereoselective synthesis aims to produce a single desired stereoisomer from a mixture of possibilities. chemistryviews.org

In the synthesis of structurally similar limonoids, stereoselective control has been achieved through various methods. blogspot.com Chiral borane-mediated enantioselective aldol (B89426) reactions, for example, have been used to establish key vicinal stereocenters in the early stages of the synthesis of (-)-mexicanolide. blogspot.com Another powerful technique is the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction and are later removed. scielo.br For a future synthesis of this compound, achieving high levels of stereoselectivity would likely involve a combination of substrate-controlled reactions, auxiliary-controlled methods, and asymmetric catalysis to ensure each chiral center is installed correctly. organic-chemistry.orgorgsyn.org

Modern synthetic chemistry increasingly employs cascade reactions (also known as domino or tandem reactions) to build molecular complexity rapidly and efficiently. 20.210.105researchgate.netnih.gov A cascade reaction involves two or more consecutive transformations in which the product of one step becomes the substrate for the next, all occurring in a single pot. 20.210.105 This approach is highly atom-economical and reduces the need for multiple purification steps. 20.210.105 The enantioselective total synthesis of khayasin, proceranolide, and mexicanolide featured a key cascade reaction to forge the complex core structure. researchgate.netacs.org A high-yielding, one-step Michael addition and aldol cascade has also been used to furnish a pentacyclic framework in the synthesis of other complex natural products. nih.govnih.gov

Direct C–H functionalization is another powerful strategy that streamlines synthesis by converting inert C–H bonds directly into new C–C or C-heteroatom bonds, avoiding the need for pre-functionalized starting materials. nih.govsigmaaldrich.cnumich.edu This method offers a more direct route to elaborate complex molecular scaffolds. nih.gov While specific applications of C–H functionalization in a this compound synthesis are not yet reported, this strategy could hypothetically be used for late-stage modifications or to simplify the construction of the core structure, representing an advanced and efficient synthetic tool. nih.gov

Stereoselective Control in this compound Synthesis

Semi-Synthesis of this compound Derivatives from Natural Precursors

Semi-synthesis is a powerful strategy that uses a readily available natural product as an advanced starting material for the chemical synthesis of other, often rare, derivatives or analogues. rsc.org This approach can be significantly more efficient than a total synthesis, especially when the starting natural product is complex but can be isolated in reasonable quantities. rsc.orgmdpi.com

This compound is isolated from the stem bark of the African mahogany tree, Khaya senegalensis. researchgate.net Naturally occurring derivatives, such as 2-hydroxythis compound and 1-O-acetylkhayanolide A, have been co-isolated from the same source. researchgate.net While the direct semi-synthesis of these derivatives from a common precursor like this compound has not been explicitly detailed in the literature, it represents a viable and logical approach. For example, this compound could potentially be converted to 2-hydroxythis compound via a selective oxidation reaction, or acylated to produce ester derivatives. The development of semi-synthetic routes is crucial for producing derivatives for structure-activity relationship (SAR) studies. nih.gov

Design and Synthesis of this compound Analogues

The design and synthesis of structural analogues of a biologically active natural product is a cornerstone of medicinal chemistry. nih.govmdpi.com By systematically modifying the structure of the parent compound, researchers can investigate which parts of the molecule are essential for its activity, potentially leading to the development of new compounds with improved potency or other desirable properties. mdpi.comrsc.orgchemrxiv.org

For this compound, which exhibits insect antifeedant properties, the synthesis of analogues would be a valuable strategy to understand the structural requirements for this activity. researchgate.net Although specific studies on the synthesis of this compound analogues are not extensively documented, research on related limonoids and other natural products provides a framework for such an endeavor. nih.gov Strategies would involve modifying key functional groups, such as the hydroxyl and ester moieties, altering the substitution pattern, or changing the core ring structure to probe their influence on biological function.

The goal of creating structural modifications is to establish a structure-activity relationship (SAR), which links specific chemical features of a molecule to its biological effect. nih.gov For example, studies on semi-synthetic derivatives of other natural products have shown that the addition or removal of groups like hydroxyls or acyls can dramatically impact cytotoxicity or other activities. nih.gov

In the context of this compound, modifications could target several key areas:

The Furan (B31954) Ring: This moiety is common in limonoids and is often critical for biological activity. Analogues could be synthesized with substituted or alternative heterocyclic rings.

The Lactone and Ketal Groups: Modification of the oxidation state or ring size of the lactone and the protective groups on the ketal could influence the molecule's conformation and binding ability.

Hydroxyl and Acyl Groups: The position and type of ester groups can significantly affect a compound's properties. A library of analogues with different acyl groups at the hydroxyl positions could be synthesized to explore their impact on antifeedant activity.

Such studies, while not yet reported specifically for this compound, are a logical next step following the development of robust synthetic or semi-synthetic routes to the natural product. researchgate.net

Application of Specific Esterification Reactions (e.g., Steglich Esterification)

The derivatization of complex natural products like this compound and its analogues often requires mild and highly selective reaction conditions to avoid unwanted side reactions on the densely functionalized scaffolds. The Steglich esterification, a reaction that forms an ester bond from a carboxylic acid and an alcohol using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a prime example of such a method. researchgate.netresearchgate.net Its utility lies in its ability to proceed under neutral conditions, making it ideal for substrates that are sensitive to acid or high temperatures. researchgate.netnumberanalytics.com

The mechanism of the Steglich esterification involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. researchgate.net This intermediate is highly reactive, but can undergo a debilitating side reaction to form an inactive N-acylurea. The role of DMAP is crucial; it acts as an acyl transfer catalyst, intercepting the O-acylisourea to form a reactive N-acylpyridinium species. This species readily reacts with the alcohol nucleophile to furnish the desired ester, regenerating the DMAP catalyst and releasing dicyclohexylurea (DCU) as a byproduct. researchgate.netresearchgate.net

In the context of limonoid chemistry, the Steglich esterification has been successfully applied to create novel analogues for biological screening. For instance, research into new antibacterial agents has utilized this reaction for the synthesis of more lipophilic degraded-limonoid analogues. nih.gov Starting from a synthetically prepared degraded limonoid scaffold, researchers employed Steglich esterification and other O-acylation reactions to introduce different functional groups. nih.gov This strategic derivatization highlights the reaction's effectiveness in modifying complex molecular architectures to explore structure-activity relationships. nih.gov The synthesis of these analogues demonstrates the practical application of specific esterification methods in the generation of new chemical entities based on the limonoid framework. nih.gov

Table 1: Key Reagents in Steglich Esterification

| Reagent | Role |

|---|---|

| Dicyclohexylcarbodiimide (DCC) | Coupling agent, activates the carboxylic acid |

| 4-Dimethylaminopyridine (DMAP) | Catalyst, facilitates acyl transfer and suppresses side reactions |

| Carboxylic Acid | Substrate providing the acyl group |

| Alcohol | Substrate (nucleophile) providing the alkoxy group |

Exploration of Novel Ring Systems and Functional Groups in Analogues

The structural diversity of limonoids isolated from nature, particularly from species of the Meliaceae family like Khaya senegalensis, provides a rich blueprint for the design and synthesis of novel analogues. vjs.ac.vnresearchgate.net Research has focused on both the isolation of new, naturally occurring skeletons and the laboratory synthesis of unique ring systems and functional group arrays, inspired by these complex parent structures.

Naturally occurring analogues of this compound showcase a variety of ring systems and functionalizations. From the stem bark of Khaya senegalensis and related species, a plethora of modified limonoids have been identified. These include compounds like the khayanolides, which are rearranged phragmalin-type limonoids. vjs.ac.vn Other examples are the swietemicrolides, isolated from Swietenia microphylla, which feature unusual hexacyclic skeletons with three fused five-membered rings or 1,8-hemiacetal systems. nih.govrsc.org The discovery of these compounds, such as khayseneganins A-H, continually expands the known structural landscape of limonoids and provides new targets for synthetic chemistry. researchgate.net

Synthetic efforts have been directed towards constructing the core frameworks of these complex limonoids. A significant challenge in this area is the synthesis of the octahydro-1H-2,4-methanoindene core, which is characteristic of the phragmalin-type limonoids, a class structurally related to the mexicanolides like this compound. nih.gov Researchers have developed multi-step synthetic routes to access this unique and highly strained carbon skeleton, paving the way for the total synthesis of these natural products and their analogues. nih.govnih.gov These synthetic strategies often involve key transformations such as the Diels-Alder reaction to build foundational hydrindanone derivatives, which can then undergo further intramolecular cyclizations to form the characteristic bridged ring system. nih.gov The development of such routes is critical for producing sufficient quantities of these complex molecules for further study and for creating analogues with modified pharmacological profiles. nih.gov

The introduction of diverse functional groups onto these novel ring systems is another key aspect of derivatization. This allows for a systematic investigation of how different substituents affect biological activity. The synthesis of degraded limonoid analogues for antibacterial testing, for instance, involved the introduction of various acyl groups via esterification, demonstrating how functional group modification can be used to tune the properties of the parent scaffold. nih.gov

Table 2: Examples of Naturally Occurring Limonoids with Novel Ring Systems or Functional Groups

| Compound Name | Source Species | Key Structural Features | Reference |

|---|---|---|---|

| This compound | Khaya senegalensis | Rings B,D-seco mexicanolide | vjs.ac.vn |

| Khayanolide B | Khaya senegalensis | Rearranged phragmalin-type limonoid | vjs.ac.vn |

| Khayseneganins A-H | Khaya senegalensis | Eight new, structurally diverse limonoids | researchgate.net |

| Swietemicrolide C | Swietenia microphylla | Hexacyclic skeleton with three fused five-membered rings | nih.govrsc.org |

| Swietemicrolide A | Swietenia microphylla | Mexicanolide with a 1,8-hemiacetal system | nih.govrsc.org |

In Vitro Investigations of Biological Activity on Cellular and Microbial Systems

Anticancer and Cytotoxic Effects on Defined Cell Lines

The cytotoxic effects of extracts containing this compound and related compounds have been evaluated on various cancer cell lines. For instance, a study on the hydroalcoholic extract of Cota tinctoria demonstrated significant cytotoxic activity against gastric (AGS) and liver (Hep-G2) cancer cell lines. ms-editions.cl The IC50 values for AGS cells were 1.46, 1.29, and 1.14 µg/mL after 24, 48, and 72 hours of incubation, respectively. ms-editions.cl For Hep-G2 cells, the IC50 values were 5.15, 3.92, and 2.89 µg/mL over the same time periods. ms-editions.cl Notably, the extract showed no cytotoxic effect on normal Human Natural GUM fibroblast (HUGU) cells. ms-editions.cl

Similarly, spirulina-derived nanoparticles (sNPs) have shown selective cytotoxicity towards a range of cancer cell lines, including TR-146 (buccal), Caco-2 and HT-29 (colorectal), and MCF-7 (breast) cancer cells, while having minimal impact on non-cancerous MCF-10A cells. dovepress.com This suggests a potential for targeted cancer therapy. dovepress.com Chalcones synthesized from a natural precursor also exhibited significant inhibitory effects against MCF-7, ZR-75-1, and MDA-MB-231 breast cancer cell lines, with IC50 values as low as 3.30 µM. mdpi.com

Research on dual drug-loaded nanoliposomes containing cisplatin (B142131) and diallyl disulfide (Lipo-CDDP/DADS) has also shown significant efficacy against MDA-MB-231 and A549 cancer cell lines. mdpi.com Furthermore, extracts from Senecio graveolens were found to induce cytotoxicity in breast cancer cell lines ZR-75-1, MCF-7, and MDA-MB-231, but not in non-tumorigenic MCF-10F cells, with this effect being enhanced under hypoxic conditions. nih.gov

Table 1: Cytotoxic Effects of Various Natural Compounds and Extracts on Cancer Cell Lines

| Compound/Extract | Cell Line | Incubation Time (h) | IC50 Value (µg/mL) |

|---|---|---|---|

| Cota tinctoria extract | AGS | 24 | 1.46 |

| 48 | 1.29 | ||

| 72 | 1.14 | ||

| Cota tinctoria extract | Hep-G2 | 24 | 5.15 |

| 48 | 3.92 | ||

| 72 | 2.89 | ||

| Chalcone 13 | MCF-7 | Not Specified | 3.30 µM |

Antifungal Efficacy against Plant and Human Pathogens

This compound and related limonoids have demonstrated notable antifungal properties. Limonoids isolated from the fruits of Khaya senegalensis, including this compound A and 2-acetoxythis compound A, were tested against the plant pathogenic fungus Botrytis cinerea. researchgate.net At concentrations of 1000 and 1500 µg/mL, 2-acetoxythis compound A inhibited mycelial growth by 61.50% and 68.33%, respectively. researchgate.netijrpr.com this compound A showed weaker but still significant inhibition. researchgate.netijrpr.com

Extracts from various Meliaceae plants, which are known sources of limonoids, have also been found to suppress the mycelial growth of several phytopathogenic fungi, including Fusarium oxysporum, Magnaporthe oryzae, and Sclerotium rolfsii. researchgate.net Selenium nanoparticles (SeNPs) synthesized using plant extracts have also shown antifungal activity against Fusarium oxysporum and Colletotrichum gloeosporioides at concentrations of 0.25 mg/mL and above. mdpi.com

Regarding human pathogens, while some plant extracts show broad-spectrum antimicrobial activity, the antifungal effects can be more specific. For instance, methanolic extracts of Senna alexandrina were effective against various bacteria but did not show activity against the tested fungi. researchgate.net Conversely, extracts from plants like Senna didymobotrya and Tamarindus indica have demonstrated strong antifungal results against human pathogenic fungi. smujo.id

Table 2: Antifungal Activity of this compound-related Compounds against Botrytis cinerea

| Compound | Concentration (ppm) | Mycelial Growth Inhibition (%) |

|---|---|---|

| 2-acetoxythis compound A | 1000 | 61.50 |

Antibacterial Activity against Specific Bacterial Strains

Limonoids, including this compound, are known to possess bactericidal properties. Extracts from Khaya senegalensis, the plant from which this compound is isolated, have shown activity against a range of Gram-positive and Gram-negative bacteria. Specifically, the stem-bark and root extracts were active against Staphylococcus aureus, Streptococcus spp., Escherichia coli, and Pseudomonas aeruginosa.

The antibacterial effects of polyphenols, another class of compounds found in plants, are highly variable and depend on the bacterial strain. frontiersin.org For example, resveratrol (B1683913) has shown high antibacterial activity against P. aeruginosa, Bacillus subtilis, and other strains. frontiersin.org Gram-positive bacteria like Listeria monocytogenes and S. aureus have been found to be more sensitive to coumarins than Gram-negative bacteria. frontiersin.org

Studies on various medicinal plants from Indonesia revealed that ethyl acetate (B1210297) extracts of Lawsonia inermis had the strongest antibacterial activity against Streptococcus pneumoniae, with a minimum inhibitory concentration (MIC) of 0.16 mg/ml. plos.org Other plant extracts have also been shown to be effective against human pathogenic bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. plos.org

Antioxidant Capacity and Free Radical Scavenging Mechanisms

The antioxidant potential of plant extracts containing compounds like this compound is a significant area of research. The antioxidant activity is often attributed to the presence of polyphenols and flavonoids, which can donate electrons to neutralize free radicals. nih.gov The free-radical scavenging mechanisms can involve hydrogen atom transfer or radical addition. frontiersin.org

Extracts from different parts of Khaya senegalensis have displayed significant antioxidant potential. scispace.com Using a hypoxanthine/xanthine assay, the stem bark extract showed the highest antioxidant potential with an IC50 value of 37 µl. scispace.com In a 2-deoxyguanosine assay, the stem bark also exhibited the highest radical scavenging capacity with an IC50 value of 91 µl. scispace.com

The antioxidant properties of various phenolic compounds are influenced by their chemical structure, including the number and position of hydroxyl groups. frontiersin.org Different antioxidant assays, such as the ORAC, DPPH, and ABTS assays, are used to evaluate the antioxidant capacity, and the results can vary depending on the reaction mechanisms involved. frontiersin.orgresearchgate.net

Table 3: Antioxidant and Radical Scavenging Capacity of Khaya senegalensis Extracts

| Plant Part | Antioxidant Potential (IC50, µl) | Radical Scavenging Capacity (IC50, µl) |

|---|---|---|

| Leaves | 46 | 178 |

| Stem Bark | 37 | 91 |

Insecticidal and Antifeedant Properties

This compound is a well-documented insect antifeedant. medchemexpress.commedchemexpress.com It was first isolated from the stem bark of Khaya senegalensis and identified for its antifeedant properties. medchemexpress.comresearchgate.net Research has shown that this compound and other limonoids from K. senegalensis exhibit antifeedant activity against various insect larvae, including the African cotton leafworm, Spodoptera littoralis. researchgate.netmdpi.com

In one study, at a concentration of 1000 µg/mL, this compound showed an antifeeding activity of 48.0% against S. littoralis after 6 hours. mdpi.com Other related limonoids, such as khayalactol and khayanone, also demonstrated significant antifeedant potential with activities of 83.8% and 47.4%, respectively, at the same concentration. mdpi.com The antifeedant activity of these compounds is often evaluated using a leaf disk choice method. researchgate.net

The insecticidal properties of K. senegalensis extracts are attributed to the presence of limonoids, which can interfere with insect feeding and growth. researchgate.net These compounds have been shown to be effective against pests like cotton bollworms. researchgate.net

Table 4: Antifeedant Activity of Limonoids against Spodoptera littoralis

| Compound | Concentration (µg/mL) | Antifeeding Activity (%) |

|---|---|---|

| This compound | 1000 | 48.0 |

| Khayanone | 1000 | 47.4 |

Anthelmintic Activity

Extracts from Khaya senegalensis have been traditionally used to treat worm infestations, and scientific studies have validated their anthelmintic properties. scispace.comcolab.ws Both in vitro and in vivo studies have demonstrated the efficacy of these extracts against gastrointestinal nematodes in sheep. colab.ws

The anthelmintic activity is attributed to the presence of bioactive compounds within the plant. While specific studies focusing solely on the anthelmintic activity of isolated this compound are less common, the extracts containing this and other limonoids have shown potent effects. For instance, the aqueous extract of S. senegalensis leaves showed an LC50 of 6.79 mg/mL on adult worms. researchgate.net Other compounds isolated from related plants, such as acetogenins (B1209576) and alkaloids from Annona senegalensis, have also displayed significant anthelmintic activity. researchgate.net

Larvicidal Efficacy in Insect Models

This compound, a limonoid compound isolated from the fruit of Swietenia macrophylla, has demonstrated significant larvicidal properties against the mosquito species Aedes aegypti. researchgate.netresearchgate.net This species is a known vector for several diseases, making the identification of effective larvicides a critical area of research.

In laboratory settings, this compound has shown potent activity, with specific lethal concentrations (LC) determined over time. For Aedes aegypti larvae, the LC50 values, which represent the concentration required to kill 50% of the test population, were recorded at 34.1 to 44.1 micrograms per milliliter (µg/mL) after 24 and 48 hours of exposure, respectively. researchgate.netresearchgate.net The LC90 values, indicating the concentration needed to kill 90% of the larvae, were found to be between 57.3 and 65.1 µg/mL for the same exposure periods. researchgate.netresearchgate.net These findings highlight the compound's strong potential as a natural insecticide.

Molecular Mechanisms of Action and Target Identification

The biological activities of this compound are underpinned by its interactions with various molecular targets, including enzymes and receptors. These interactions are crucial for understanding its pharmacological effects.

Research into the enzymatic inhibition by this compound and related limonoids has revealed a range of activities. While direct inhibitory studies on this compound for many enzymes are still emerging, related compounds and extracts from similar plant sources have been investigated, providing a broader context for its potential mechanisms.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are critical for the breakdown of the neurotransmitter acetylcholine (B1216132). taylorandfrancis.comscielo.br Inhibition of AChE and BChE is a key strategy in the management of neurodegenerative diseases. scielo.brmdpi.com While some limonoids have shown weak inhibitory activity against AChE and BChE, specific data for this compound is a subject of ongoing investigation. researchgate.net Molecular docking studies have, however, identified the acetylcholine receptor (AChR) as a potential target for this compound, suggesting an interaction with the cholinergic system. researchgate.netresearchgate.net

Lipoxygenase (LOX): Lipoxygenases are enzymes involved in the inflammatory pathway, catalyzing the production of leukotrienes from arachidonic acid. thieme-connect.deresearchgate.net Inhibition of these enzymes can have anti-inflammatory effects. thieme-connect.denih.gov Some limonoids have exhibited weak inhibitory effects on lipoxygenase. researchgate.net

Glucoamylase, α-Amylase, and α-Glucosidase: These enzymes are involved in the digestion of carbohydrates. mdpi.comisciii.es Their inhibition is a therapeutic approach for managing type 2 diabetes by reducing post-meal blood sugar spikes. nih.govresearchgate.net Extracts from plants containing various phytochemicals have shown inhibitory activity against these enzymes, suggesting a potential area for this compound research. nih.govresearchgate.netwur.nl

Caspase 3 and COX-2: Caspase-3 is a key executioner enzyme in apoptosis, or programmed cell death. nih.govuniprot.org Cyclooxygenase-2 (COX-2) is an enzyme that plays a significant role in inflammation and has been implicated in the progression of some cancers. jarvm.comnih.gov Inhibition of COX-2 can reduce inflammation, and modulating caspase-3 activity is a target in various disease therapies. nih.govfoliamedica.bgresearchgate.net The specific effects of this compound on these enzymes are yet to be fully elucidated.

Table 1: Enzyme Inhibition Profile of this compound and Related Compounds This table summarizes the known and potential inhibitory activities. Specific IC50 values for this compound are noted where available from the provided context.

| Enzyme | Reported Activity for this compound/Related Limonoids | Potential Therapeutic Implication |

|---|---|---|

| Acetylcholinesterase (AChE) | Weak inhibition by some limonoids. researchgate.net AChR identified as a potential target for this compound via docking studies. researchgate.netresearchgate.net | Neuroprotection nih.gov |

| Butyrylcholinesterase (BChE) | Weak inhibition by some limonoids. researchgate.net | Neuroprotection nih.govajol.infod-nb.info |

| Lipoxygenase (LOX) | Weak inhibition by some limonoids. researchgate.net | Anti-inflammatory thieme-connect.denih.gov |

| Glucoamylase | Inhibition by plant extracts containing phytochemicals is known. mdpi.com Specific data for this compound is not detailed. | Antidiabetic mdpi.com |

| α-Amylase | Inhibition by plant extracts is a known strategy. isciii.esnih.gov Specific data for this compound is not detailed. | Antidiabetic isciii.esnih.gov |

| α-Glucosidase | Inhibition by plant extracts is well-documented. nih.govresearchgate.netwur.nl Specific data for this compound is not detailed. | Antidiabetic nih.govresearchgate.net |

| Caspase 3 | Data on this compound is not specified. | Modulation of Apoptosis nih.gov |

| COX-2 | Data on this compound is not specified. | Anti-inflammatory jarvm.comresearchgate.net |

Molecular docking analyses have been instrumental in predicting the potential molecular targets of this compound, particularly in the context of its larvicidal activity against Aedes aegypti. researchgate.netresearchgate.net

Acetylcholine Receptor (AChR): Docking studies have identified the Acetylcholine Receptor as a probable target for this compound. researchgate.netresearchgate.net This interaction could disrupt neurotransmission in insects, leading to paralysis and death, which aligns with its observed larvicidal effects.

Angiotensin Converting Enzyme 2 (ACE2): ACE2 has also been pinpointed as a potential binding target for this compound through molecular docking. researchgate.netresearchgate.net While most known for its role in the renin-angiotensin system in vertebrates, its function in insects is less clear but may present a novel target for insecticides.

Arylalkylamine N-acetyltransferase (aaNAT): this compound is predicted to interact with aaNAT, an enzyme involved in melatonin (B1676174) synthesis and other metabolic processes in both vertebrates and invertebrates. researchgate.netresearchgate.netnih.govfrontiersin.orgwikipedia.org In insects, aaNAT plays a role in various physiological processes, and its inhibition could lead to developmental or metabolic disruption. frontiersin.org

The interaction of natural compounds with cellular receptors and enzymes often triggers a cascade of events within the cell, known as intracellular signaling pathways. nih.govnih.govresearchgate.nettermedia.pl These pathways regulate fundamental cellular processes like proliferation, differentiation, and survival. nih.govebi.ac.uk While specific studies detailing the modulation of intracellular signaling pathways by this compound are not yet available, its predicted interactions with targets like AChR and ACE2 suggest that it could influence downstream signaling cascades. researchgate.netresearchgate.net For example, G-protein coupled receptors, to which some of these targets belong, are well-known initiators of complex signaling networks. researchgate.net

Neurotrophic factors are proteins that support the growth, survival, and differentiation of neurons. nih.govmdpi.com Key examples include Brain-Derived Neurotrophic Factor (BDNF) and Fibroblast Growth Factor-2 (FGF-2). nih.govresearchgate.netfrontiersin.org The modulation of these factors is a significant area of research for neurodegenerative diseases and psychiatric disorders. nih.govresearchgate.net There is currently no direct evidence from the provided search results to indicate that this compound modulates BDNF or FGF-2. However, given the neuroprotective potential often associated with cholinesterase inhibitors and the identification of AChR as a potential target, future research may explore if this compound has any indirect effects on neurotrophic factor expression or signaling. researchgate.netresearchgate.netresearchgate.netnih.gov

Modulation of Intracellular Signaling Pathways

In Vivo Studies Using Animal Models (Pre-clinical Validation)

The transition from in vitro and in silico findings to in vivo animal models is a crucial step in pre-clinical validation. nih.goveddc.sgatlantic-bone-screen.com This phase aims to assess the efficacy and behavior of a compound within a living organism, providing data that is more predictive of potential human responses. transcurebioservices.comadvancedsciencenews.com Currently, the available research on this compound has focused on its in vitro larvicidal activity against Aedes aegypti and in silico docking studies to predict molecular targets. researchgate.netresearchgate.netresearchgate.net Comprehensive in vivo studies using animal models to validate the broader pharmacological activities of this compound, such as its potential neuroprotective or anti-inflammatory effects, have not yet been reported in the provided search results. Such studies would be essential to confirm the therapeutic potential suggested by the initial molecular mechanism investigations.

Antidiabetic Activity in Chemically-Induced Animal Models

The potential of novel compounds to manage diabetes mellitus is often initially explored using animal models where diabetes has been chemically induced. These models are crucial for preliminary screening and understanding the mechanisms of action of potential new therapies. nih.govmedsci.org The most commonly used chemicals for inducing diabetes in animal models are alloxan (B1665706) and streptozotocin (B1681764) (STZ). medsci.org These substances selectively destroy the insulin-producing beta cells of the pancreas, leading to a state of hyperglycemia that mimics type 1 diabetes. medsci.orgresearchgate.net

In these chemically-induced diabetic animal models, the primary endpoint for assessing the efficacy of a test compound, such as a potential antidiabetic agent, is the reduction of blood glucose levels. nih.gov These levels are typically measured after a period of fasting following either acute or chronic administration of the compound. nih.gov The results are often compared with those from non-diabetic control groups and diabetic groups treated with established antidiabetic drugs. nih.gov While these models are instrumental for initial screening, they may not fully replicate the complex pathophysiology of human diabetes. medsci.org

For instance, a single high dose of STZ can lead to the rapid and complete destruction of beta cells, which doesn't fully capture the progressive nature of type 1 diabetes, including the characteristic insulitis (inflammation of the pancreatic islets). medsci.org Therefore, while valuable, the findings from these models are considered a foundational step in the drug discovery process. nih.gov

Below is a table summarizing the common chemically-induced animal models for studying antidiabetic activity:

| Model | Inducing Agent | Mechanism | Key Features |

| Alloxan-Induced Diabetes | Alloxan | Generates reactive oxygen species, causing beta-cell death. medsci.org | Rapid induction of hyperglycemia. medsci.org |

| Streptozotocin (STZ)-Induced Diabetes | Streptozotocin | Damages DNA of beta cells, leading to their destruction. medsci.org | Can be induced with a single high dose or multiple low doses to mimic different aspects of diabetes. medsci.org |

| Dithizone-Induced Diabetes | Dithizone | Reacts with zinc in the islets of Langerhans, causing cell destruction. researchgate.net | Induces a triphasic glycemic reaction. researchgate.net |

Anti-inflammatory Effects in Specific Animal Models (e.g., xylene-induced ear edema, carrageenan-induced air pouch)

The anti-inflammatory properties of compounds are frequently evaluated using localized, acute inflammation models in animals. Two such widely used models are the xylene-induced ear edema in mice and the carrageenan-induced air pouch in rats or mice.

The xylene-induced ear edema model is a well-established method for screening anti-inflammatory drugs, including both steroidal and non-steroidal anti-inflammatory agents (NSAIDs). mdpi.com Topical application of xylene to a mouse's ear causes irritation and an acute inflammatory response, resulting in edema (swelling). redalyc.orgresearchgate.net The extent of edema is measured, and the ability of a test compound to reduce this swelling indicates its anti-inflammatory potential. mdpi.com This model is valued for its predictive capacity in identifying new anti-inflammatory agents. mdpi.com

The carrageenan-induced air pouch model is another key in vivo assay for investigating acute and chronic inflammation. nih.govnih.gov In this model, an air pouch is created by injecting sterile air subcutaneously on the back of a rat or mouse. nih.gov After a few days, an irritant like carrageenan is injected into the pouch, which elicits an inflammatory response characterized by the accumulation of exudate (fluid), infiltration of inflammatory cells, and the production of pro-inflammatory mediators like prostaglandins (B1171923) and cytokines. nih.govnih.gov The volume of the exudate and the number and type of infiltrating cells can be quantified to assess the degree of inflammation and the efficacy of an anti-inflammatory agent. nih.gov

Research has shown that various compounds can inhibit the inflammatory response in these models. For example, in the xylene-induced ear edema model, the effectiveness of a substance is determined by its ability to reduce the swelling, often compared to a positive control like indomethacin. redalyc.org Similarly, in the carrageenan-induced paw edema model, another common inflammatory model, compounds have been shown to inhibit edema and decrease the levels of inflammatory markers such as IL-1β, TNF-α, and PGE2 in the tissue. mdpi.com

The following table details the key aspects of these anti-inflammatory models:

| Model | Inducing Agent | Primary Outcome Measures | Key Inflammatory Mediators Involved |

| Xylene-Induced Ear Edema | Xylene | Reduction in ear swelling (edema). mdpi.comredalyc.org | Pro-inflammatory cytokines. researchgate.net |

| Carrageenan-Induced Air Pouch | Carrageenan | Volume of exudate, number and type of infiltrating cells. nih.gov | Prostaglandins, leukotrienes, cytokines (e.g., TNF-α). nih.govnih.gov |

Antiepileptogenic and Cognitive Function Studies in Neurological Models

The relationship between epilepsy, antiepileptic drugs (AEDs), and cognitive function is complex. Cognitive impairments are a common comorbidity in people with epilepsy, and this can be due to the underlying neurological condition, the seizures themselves, or the side effects of AEDs. frontiersin.orgnih.gov

Studies in neurological models are crucial for understanding these interactions. Research indicates that cognitive deficits can be present in individuals with epilepsy even in the absence of visible structural lesions on an MRI, suggesting that the impairment is related to network-level disruptions rather than localized damage. frontiersin.org Epilepsy is increasingly viewed as a network disorder, where abnormal synchronization and connectivity within neural networks contribute to both seizures and cognitive problems. frontiersin.org

AEDs themselves can impact cognition by suppressing neuronal excitability or enhancing inhibitory neurotransmission. nih.gov The primary cognitive side effects associated with AEDs include impairments in attention, vigilance, and psychomotor speed. nih.gov However, the cognitive effects can vary significantly between different AEDs. nih.gov

Interestingly, some research suggests that when other clinical factors are considered, such as seizure frequency and the presence of depression or anxiety, individual AEDs may not be independently associated with cognitive dysfunction. nih.gov This highlights the multifactorial nature of cognitive impairment in epilepsy and the importance of a holistic approach to patient care. nih.gov

The following table summarizes key considerations in the study of antiepileptic drugs and cognitive function:

| Aspect of Study | Key Findings/Considerations |

| Epilepsy and Cognition | Cognitive decline is a persistent issue in adults with intractable epilepsy, affecting various aspects of life. frontiersin.org Cognitive impairments can occur in both focal and generalized epilepsy. frontiersin.org |

| Network-level Disruptions | Evidence points to altered neural networks in epilepsy, with hubs of connectivity being disturbed, leading to cognitive deficits. frontiersin.org |

| Impact of AEDs | AEDs can have adverse cognitive effects, primarily affecting attention and processing speed. nih.gov The cognitive impact can differ between various AEDs. nih.gov |

| Confounding Factors | Seizure frequency and mood disorders like depression are significant predictors of cognitive function in people with epilepsy. nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and drug discovery. gardp.orgoncodesign-services.com The fundamental principle of SAR is to understand how the chemical structure of a molecule relates to its biological activity. gardp.org By systematically modifying the structure of a compound and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features—or pharmacophores—that are essential for the desired effect. oncodesign-services.com

The process of SAR involves synthesizing a series of analogues of a lead compound, each with specific structural changes. oncodesign-services.com These analogues are then tested in biological assays to measure their activity. oncodesign-services.com The analysis of these results helps to build a picture of which parts of the molecule are crucial for its function and which can be modified to improve properties like potency, selectivity, and metabolic stability. gardp.orgmdpi.com

For example, SAR studies might reveal that a particular functional group, such as a hydroxyl group or an aromatic ring, is critical for binding to a biological target. mdpi.com The position of these groups within the molecule can also be highly significant. mdpi.com This information is invaluable for the rational design of new, more effective drug candidates. researchgate.net Molecular docking studies are often used in conjunction with SAR to visualize how the compounds interact with their target at a molecular level, further explaining the observed SAR. mdpi.com

The insights gained from SAR studies guide the lead optimization process, where the aim is to develop a compound with the optimal balance of properties to become a successful drug. oncodesign-services.com

The following table outlines the general process and goals of SAR studies:

| Component of SAR | Description |

| Objective | To identify the relationship between the chemical structure of a compound and its biological activity. gardp.org |

| Methodology | Synthesis of a series of structurally related analogues and evaluation of their biological activity. oncodesign-services.com |

| Key Information Gained | Identification of the pharmacophore (essential structural features for activity). researchgate.net Understanding the impact of different functional groups on potency and selectivity. mdpi.com |

| Application | To guide the design of new compounds with improved therapeutic properties. mdpi.com To optimize lead compounds in the drug discovery process. oncodesign-services.com |

Table of Mentioned Chemical Compounds

Advanced Analytical Methodologies for Seneganolide Detection and Quantification

Quantitative Analysis Using Chromatographic Techniques

Chromatographic techniques form the cornerstone of quantitative analysis for complex plant-derived compounds like Seneganolide. These methods separate the analyte of interest from a complex matrix, allowing for accurate measurement.

High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., UV, PDA)

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the quantitative analysis of saponins (B1172615). mdpi.com For compounds like this compound, which possess chromophores, Ultraviolet (UV) or Photodiode Array (PDA) detectors are commonly used. nih.govnih.gov

Principle: HPLC separates compounds based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase pumped at high pressure. For this compound, a reversed-phase column (e.g., C18) is typically used, where the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. nih.gov

Detectors:

UV Detector: This detector measures the absorbance of UV light by the analyte at a specific wavelength. It is a robust and cost-effective option for routine quantification. nih.gov

Photodiode Array (PDA) Detector: A PDA detector provides a significant advantage by acquiring the entire UV-visible spectrum for each point in the chromatogram. This allows for the determination of peak purity and provides spectral information that aids in compound identification, enhancing the method's specificity. waters.comolemiss.edu The ability to select the wavelength of maximum absorbance for this compound ensures optimal sensitivity. waters.com

While specific operational parameters for this compound are not extensively detailed in publicly available research, methods developed for similar saponins in Polygala tenuifolia often utilize a gradient elution with a mobile phase of acetonitrile and water (often with a modifier like formic acid) and detection in the low UV range (e.g., 200-220 nm). nih.govresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in resolution, speed, and sensitivity. nih.gov

Principle: UPLC systems use columns packed with smaller particles (typically sub-2 µm), which provides a much higher separation efficiency. nih.gov This results in sharper and narrower peaks, allowing for better resolution of closely eluting compounds and a higher signal-to-noise ratio. The shorter column lengths and higher optimal flow rates drastically reduce analysis time, increasing sample throughput. researchgate.net

Application for this compound: The analysis of complex extracts from Polygala tenuifolia benefits greatly from the enhanced resolution of UPLC, which can separate this compound from numerous other structurally similar saponins and matrix components. nih.govresearchgate.net When coupled with a PDA detector, UPLC-PDA provides rapid and highly selective quantitative results. nih.govmdpi.com Studies on P. tenuifolia extracts have successfully employed UPLC to quantify various marker compounds, demonstrating its suitability for complex herbal analysis. nih.govresearchgate.net

Coupled Techniques for Enhanced Specificity and Sensitivity (e.g., LC-MS/MS)

For applications requiring the highest levels of sensitivity and specificity, such as analyzing trace amounts of this compound in biological matrices (e.g., plasma or tissue), liquid chromatography is coupled with tandem mass spectrometry (LC-MS/MS). resolian.com

Principle: LC-MS/MS combines the separation power of HPLC or UPLC with the mass analysis capability of a tandem mass spectrometer. au.dk After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. In a tandem (MS/MS) setup, a specific parent ion corresponding to this compound is selected in the first mass analyzer, fragmented in a collision cell, and then specific product ions are monitored in the second mass analyzer. resolian.com

Advantages: This technique, particularly using Multiple Reaction Monitoring (MRM), is exceptionally selective and sensitive, as it is highly unlikely that another compound will have the same retention time, parent ion mass, and product ion mass. nih.gov This minimizes interference from the sample matrix, which is a common challenge in bioanalysis. au.dk LC-MS/MS is the gold standard for pharmacokinetic studies, enabling the quantification of compounds at very low concentrations (ng/mL or pg/mL). nih.gov While specific LC-MS/MS methods for this compound are not widely published, methods for other saponins like ginsenosides (B1230088) demonstrate its power in quantifying these compounds in complex biological samples. nih.gov

Validation of Analytical Procedures for this compound

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. globalresearchonline.net It is a mandatory requirement in regulated environments and ensures the integrity of the analytical data. The key parameters evaluated are outlined by ICH guidelines. globalresearchonline.netsepscience.com

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination

LOD and LOQ define the sensitivity of an analytical method.

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. It is often determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S). sepscience.comnih.gov

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. The LOQ is critical for quantifying low levels of impurities or metabolites. It is commonly established at a signal-to-noise ratio of 10:1 or calculated from the calibration curve (LOQ = 10 * σ/S). sepscience.comnih.gov

Table 1: Representative LOD and LOQ Data for Analytes in Polygala Extracts (Illustrative) Note: This table is illustrative of typical values for compounds analyzed in Polygala extracts, as specific data for this compound is not available in the cited literature.

| Compound | Method | LOD | LOQ |

|---|---|---|---|

| Tenuifoliside A | UPLC | 0.042 µg/mL | 0.126 µg/mL |

| 3,6′-Disinapoyl sucrose | UPLC | 0.051 µg/mL | 0.153 µg/mL |

| Sibiricose A5 | UPLC | 0.039 µg/mL | 0.117 µg/mL |

Data adapted from a UPLC-QAMS study on Polygala tenuifolia extracts. nih.gov

Assessment of Linearity, Precision, and Accuracy

These parameters establish the quantitative performance of the method over a specified range.

Linearity: This is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standards at different concentrations (minimum of 5 recommended) and determining the correlation coefficient (R²) of the calibration curve, which should ideally be ≥ 0.999. researchgate.net

Precision: This expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually reported as the relative standard deviation (RSD).

Repeatability (Intra-day precision): Assessed over a short interval with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Assessed on different days, with different analysts or equipment. researchgate.net